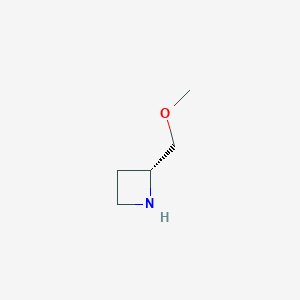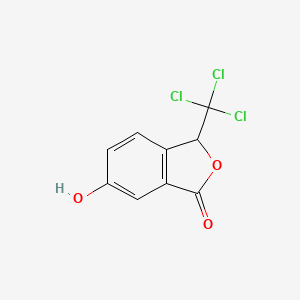
2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the trifluoromethyl group and the formation of the amide bond. One possible method for introducing the trifluoromethyl group could be through the use of trifluoromethylpyridine . The amide bond could potentially be formed through a reaction with an appropriate amine .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the trifluoromethyl group could potentially participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and reactivity .作用機序
Target of Action
Compounds with a-CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s ability to inhibit the reverse transcriptase enzyme.
Result of Action
It has been suggested that the compound may exhibit improved drug potency toward reverse transcriptase enzyme inhibition , which could potentially interfere with the replication of certain viruses.
実験室実験の利点と制限
2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamideinh-172 has several advantages for lab experiments, including its high specificity for 2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide, its potent inhibitory effect on this compound chloride channel activity, and its ability to improve this compound function in vitro and in vivo. However, 2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamideinh-172 also has some limitations, including its relatively low solubility and stability in aqueous solutions, its potential off-target effects on other cellular processes, and its limited bioavailability in vivo.
将来の方向性
2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamideinh-172 has been extensively studied for its potential therapeutic applications in CF and other diseases associated with 2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide dysfunction. However, there is still much to be learned about its mechanism of action, its pharmacokinetics and pharmacodynamics in vivo, and its potential off-target effects on other cellular processes. Future research directions for 2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamideinh-172 could include the development of more potent and selective this compound inhibitors, the optimization of dosing and delivery methods for CF patients, and the exploration of its potential therapeutic applications in other diseases beyond this compound dysfunction.
合成法
2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamideinh-172 was first synthesized by researchers at the University of North Carolina in 2003. The synthesis involves several steps, including the reaction of 2-chloro-6-fluorobenzoyl chloride with 2-amino-2-(4-(trifluoromethyl)phenyl)ethanol to form the intermediate 2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide, which is then purified and characterized.
科学的研究の応用
2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamideinh-172 has been extensively studied for its potential therapeutic applications in CF and other diseases associated with 2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide dysfunction, such as chronic obstructive pulmonary disease (COPD), bronchiectasis, and secretory diarrhea. CF is a genetic disease caused by mutations in the this compound gene, resulting in impaired chloride and water transport across epithelial surfaces. 2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamideinh-172 has been shown to improve this compound function in vitro and in vivo, leading to increased chloride secretion and improved airway hydration in CF patients.
特性
IUPAC Name |
2-chloro-6-fluoro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF4NO2/c17-11-2-1-3-12(18)14(11)15(24)22-8-13(23)9-4-6-10(7-5-9)16(19,20)21/h1-7,13,23H,8H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIJCXHTCZSFBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chloro-2-fluorophenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2883358.png)
![3-chloro-2-[(E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2883359.png)
![7-Butyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2883361.png)

![Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate](/img/structure/B2883364.png)

![1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2883368.png)
![N-(3-fluorophenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2883371.png)


![3-amino-N,N-diethyl-5H-[1,2,4]triazino[5,6-b]indole-8-sulfonamide](/img/structure/B2883377.png)
![N-(2-(dimethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2883378.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2883380.png)
